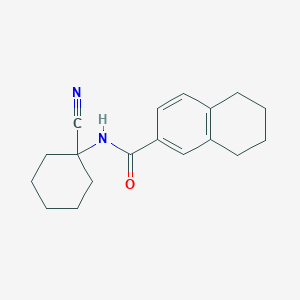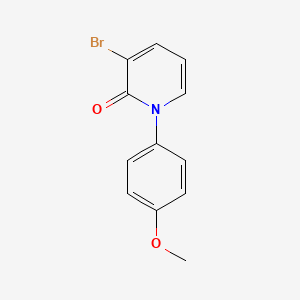
3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one” is a chemical compound that contains a pyridinone ring, a bromine atom, and a methoxyphenyl group. Pyridinones are heterocyclic compounds that are known for their wide range of pharmacological activities . The bromine atom could potentially make this compound useful in various chemical reactions as a synthetic intermediate. The methoxyphenyl group is a common motif in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridinone ring, with a bromine atom attached at the 3-position, and a methoxyphenyl group attached at the 1-position. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups, which can’t be determined without experimental data .Chemical Reactions Analysis
The bromine atom in this compound could potentially be replaced with other groups in a substitution reaction, making this compound a potential synthetic intermediate. The pyridinone ring and methoxyphenyl group could also participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its structure: it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
3-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one serves as a crucial intermediate in the synthesis of compounds with potential biological activities. For instance, it plays a role in the synthesis of novel 5-bromopyrimidine derivatives through processes that involve palladium-catalyzed cross-coupling reactions, showcasing its utility in constructing complex molecules with potential pharmaceutical applications (Jin Wusong, 2011). Furthermore, its involvement in the synthesis of heteroannulated carbazoles demonstrates its significance in developing antitumor agents, highlighting its potential in medicinal chemistry (Karunanidhi Murali et al., 2017).
Antimicrobial Activity Studies
The compound has also been utilized as a starting material in the synthesis of cyanopyridine derivatives, which were evaluated for their antimicrobial activities against a range of bacteria. This application underscores the compound's value in the discovery and development of new antimicrobial agents, contributing to the fight against infectious diseases (A. Bogdanowicz et al., 2013).
Photophysical and Coordination Properties
Research into the photophysical properties of compounds derived from this compound reveals insights into their potential applications in materials science, such as photocatalysis and organic electronics. The study of zinc(II) phthalocyanine complexes with substituted benzenesulfonamide derivatives illustrates the influence of this compound on the photophysical and photochemical properties of phthalocyanines, which are crucial for their functionality in these applications (Gülen Atiye Öncül et al., 2021).
Moreover, its role in forming coordination compounds with metals such as aluminum, gallium, and indium highlights its potential in the field of coordination chemistry. These complexes, characterized by their unique ligand frameworks and coordination environments, offer valuable insights into the design and synthesis of new materials with tailored properties (Zaihui Zhang et al., 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-1-(4-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMMGEPBZSXFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2665257.png)
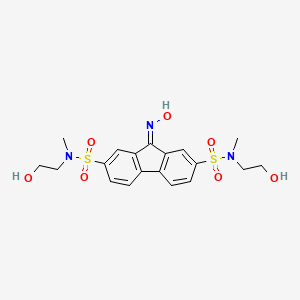
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)
![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)

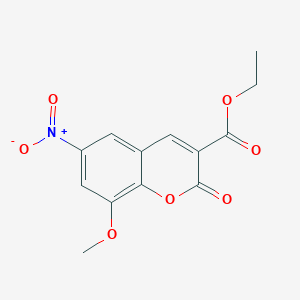
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2665269.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)
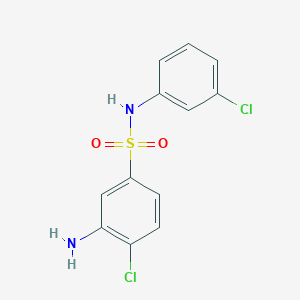
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)


